BenchChemオンラインストアへようこそ!

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate

Lipophilicity cLogP Drug Design

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7) is a gem-difluoro-substituted phenylacetate ester that combines a 4-amino-3-methylphenyl ring with an α,α-difluoroacetate moiety. It serves primarily as a pharmaceutical intermediate and a fluorinated building block.

Molecular Formula C11H13F2NO2
Molecular Weight 229.227
CAS No. 1260683-33-7
Cat. No. B2354290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
CAS1260683-33-7
Molecular FormulaC11H13F2NO2
Molecular Weight229.227
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F
InChIInChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3
InChIKeyQYZUSPHUSPLLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7): Structural Profile and Role as a Fluorinated Phenylacetate Building Block


Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7) is a gem-difluoro-substituted phenylacetate ester that combines a 4-amino-3-methylphenyl ring with an α,α-difluoroacetate moiety. It serves primarily as a pharmaceutical intermediate and a fluorinated building block . The presence of the gem-difluoro group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, while the 3-methyl substitution provides a distinct steric and electronic profile compared to des-methyl counterparts, making compound selection critical in lead optimization campaigns .

Why Generic Substitution of Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7) Introduces Risk: Key Differentiation Dimensions


Generic substitution among α,α-difluoro phenylacetate esters is not a simple interchange because the combination of the gem-difluoro unit, the 4-amino group, and the 3-methyl substituent creates a unique pharmacophoric footprint that influences lipophilicity, metabolic stability, and reactivity at the ester site . Replacing the target compound with a des-methyl analog (e.g., ethyl 2-(4-aminophenyl)-2,2-difluoroacetate) removes a steric group known to modulate target binding, while switching to a non-fluorinated ethyl 2-(4-amino-3-methylphenyl)acetate sacrifices the metabolic stabilization conferred by fluorine atoms, potentially altering half-life and clearance in biological systems .

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7) Product-Specific Quantitative Evidence Guide


Enhanced Lipophilicity (cLogP) Driven by the Gem-Difluoro Moiety vs. the Non-Fluorinated Analog

The gem-difluoro group significantly increases lipophilicity compared to the non-fluorinated ethyl 2-(4-amino-3-methylphenyl)acetate (CAS 13657-17-5). While experimentally measured logP values are not publicly available, consensus in silico predictions consistently rank the target compound >1 log unit higher in lipophilicity than the CH₂ analog, a difference that directly impacts membrane permeability and non-specific protein binding .

Lipophilicity cLogP Drug Design

Increased Metabolic Stability Imparted by the α,α-Difluoro Substitution Pattern vs. Non-Fluorinated Congener

Replacement of the α-protons of a phenylacetate ester with fluorine atoms is a well-established strategy to block CYP450-mediated oxidation at the benzylic position. Although direct metabolic stability data (e.g., human liver microsome t₁/₂) for this specific compound are not publicly available, the gem-difluoro motif is known to extend metabolic half-life by 5- to 20-fold in closely related phenylacetate series compared to the non-fluorinated CH₂ parent [1].

Metabolic Stability CYP450 Fluorine Chemistry

Steric Differentiation from the 3-Methyl Group vs. Des-Methyl α,α-Difluoro Analog

The 3-methyl substituent on the phenyl ring introduces a steric influence absent in the des-methyl comparator ethyl 2-(4-aminophenyl)-2,2-difluoroacetate (CAS 1260792-92-4). This methyl group can alter the dihedral angle between the phenyl ring and the difluoroacetate side chain, potentially affecting target protein binding. No direct binding data exist to quantify this effect for the target compound, but structurally analogous series (e.g., 3-methyl vs. unsubstituted phenylacetamide inhibitors) have shown IC₅₀ shifts of >10-fold attributable to methyl-induced conformational restriction [1].

Steric Effects SAR Binding Affinity

Batch Purity and Specification Data Available to Differentiate Commercial Suppliers

Commercially available batches of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate are specified at 95-98% purity by HPLC (ChemicalBook listing: 97% minimum; MolCore listing: NLT 98%), providing a verifiable quality benchmark . In contrast, custom-synthesized or low-volume lots of the closely related ethyl 2-(4-aminophenyl)-2,2-difluoroacetate or the non-fluorinated congener often lack certified purity documentation, introducing batch-to-batch variability risks in SAR studies .

Purity Quality Control Procurement Specification

Optimal Application Scenarios for Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate (CAS 1260683-33-7) Based on Product-Specific Evidence


Lead Optimization Programs Requiring Enhanced Metabolic Stability in Phenylacetate Scaffolds

When a SAR series built on a non-fluorinated phenylacetate core shows rapid in vitro microsomal clearance (HLM t₁/₂ < 30 min), introducing the gem-difluoro unit via ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate as a synthetic intermediate can extend metabolic half-life, as supported by the established class-level effect of α-fluorination in blocking benzylic oxidation . The 3-methyl-4-amino substitution pattern further allows exploration of steric effects on target binding while maintaining the metabolic advantage .

Synthesis of Fluorinated Drug Candidates with Defined Lipophilicity Windows

The ~1 log unit increase in cLogP (estimated > +1.0 vs. the non-fluorinated CH₂ analog) makes this compound a suitable intermediate for medicinal chemistry campaigns that require fine-tuning lipophilicity to achieve a target logD range (e.g., 1–3 for CNS candidates). The predictable lipophilicity shift provided by the gem-difluoro moiety allows rapid scaffold hopping without introducing larger hydrophobic groups that would push beyond the desired property envelope .

Procurement of High-Purity Building Blocks for Reproducible SAR Studies

With certified purity specifications of ≥97-98% across major suppliers, ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate offers procurement teams a quality-controlled starting material, reducing the risk of impurity-driven false positives in biological assays. This specification advantage over less-characterized analogs (typically 95% without batch certification) translates to lower analytical re-work and higher confidence in structure-activity conclusions .

Quote Request

Request a Quote for Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.